1-(Oxolan-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODTXUQMATKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Oxolan 3 Yl Propan 1 One
Established Synthetic Pathways for the Core 1-(Oxolan-3-yl)propan-1-one Structure
While specific literature detailing the synthesis of this compound is limited, its preparation can be inferred from established synthetic routes for analogous ketones, particularly those involving heterocyclic rings. These pathways often rely on the reaction of organometallic reagents with activated carboxylic acid derivatives or nitriles.
Key Precursor Classes:
Oxolane-3-carboxylic Acid Derivatives: Tetrahydrofuran-3-carboxylic acid can be converted into more reactive species like acid chlorides or esters. These activated intermediates can then react with organometallic reagents that deliver the ethyl group required to form the propanoyl chain.
Oxolane-3-carbonitrile: Tetrahydrofuran-3-carbonitrile (B82004) serves as a valuable precursor that can undergo reaction with ethyl-based Grignard reagents (e.g., ethylmagnesium bromide) followed by acidic hydrolysis to yield the target ketone.
Acyclic Precursors: An alternative strategy involves the cyclization of a functionalized acyclic precursor. For instance, a γ-hydroxy alkene can undergo palladium-catalyzed cyclization to form the substituted tetrahydrofuran (B95107) ring. organic-chemistry.org Chiral pool synthesis, utilizing readily available enantiomerically pure starting materials like carbohydrates (e.g., D-ribose) or terpenes, can also be employed to construct the chiral tetrahydrofuran core.
Table 1: Potential Precursor Compounds for this compound Synthesis
| Precursor Compound | Synthetic Strategy | Reagent for Propanoyl Group |
| Tetrahydrofuran-3-carbonyl chloride | Acylation via reaction with an organocadmium or organocuprate reagent | Diethylcadmium or Lithium diethylcuprate |
| Tetrahydrofuran-3-carbonitrile | Grignard reaction followed by aqueous workup | Ethylmagnesium bromide |
| Tetrahydrofuran | Friedel-Crafts acylation with propionyl chloride (less common for saturated rings) | Propionyl chloride |
| γ-Hydroxy alkene | Intramolecular hydroalkoxylation/cyclization | N/A (group is pre-installed) |
The reaction conditions are highly dependent on the chosen synthetic pathway. The synthesis of structurally similar ketones, such as 3-methylamino-1-(2-thienyl)-1-propanone, often involves reacting the parent heterocycle (thiophene) with an acyl chloride in a Friedel-Crafts acylation, followed by reaction with an amine. google.com A similar acylation approach for the saturated oxolane ring would likely require a strong Lewis acid catalyst.
A more plausible and widely applicable method involves the use of organometallic reagents. For instance, the reaction of tetrahydrofuran-3-carbonyl chloride with lithium diethylcuprate (Gilman reagent) is a standard method for ketone synthesis. This reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran at low temperatures (-78 °C to 0 °C) to prevent side reactions.
Alternatively, the reaction of an ethyl Grignard reagent with tetrahydrofuran-3-carbonitrile provides a direct route. This two-step, one-pot synthesis involves the initial formation of an imine salt, which is subsequently hydrolyzed under acidic conditions to furnish the ketone.
Catalyst systems are central to many modern synthetic methods. For pathways involving ring formation, palladium catalysts are effective for the cyclization of γ-hydroxy alkenes. organic-chemistry.org In other cases, organocatalysts like cinchona alkaloids have been used in the synthesis of substituted propanone derivatives, though often to control stereochemistry. nih.gov
Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and minimize impurities.
Key Optimization Parameters:
Temperature Control: Many of the key reactions, especially those involving highly reactive organometallic species, require low temperatures to suppress the formation of by-products, such as tertiary alcohols from over-addition.
Solvent Choice: The choice of solvent is critical. Aprotic, non-coordinating solvents are generally preferred for organometallic reactions. For cyclization reactions, the polarity of the solvent can significantly influence reaction rates and selectivity.
Stoichiometry: Precise control over the molar ratios of reactants is essential. For instance, using a slight excess of the organometallic reagent can ensure complete consumption of the starting material, but a large excess can lead to side reactions.
Purification Techniques: After the reaction is complete, purification is necessary to isolate the target compound. Common methods include evaporation of solvents, extraction, and column chromatography. nih.govmdpi.com For volatile ketones, distillation under reduced pressure can also be an effective purification method. The progress of the reaction and the purity of the final product are typically monitored by techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
Synthesis of Substituted this compound Analogues and Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a variety of analogues and derivatives through functionalization of the ketone group or the propanoyl backbone.
The carbonyl group and the adjacent α-carbons of this compound are primary sites for derivatization.
α-Functionalization: The protons on the carbon atom adjacent to the carbonyl group (C2 of the propanoyl chain) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles. For example, reaction with alkyl halides leads to α-alkylation, while reaction with aldehydes in an aldol (B89426) addition reaction can extend the carbon chain.
Mannich Reaction: The Mannich reaction is another important method for functionalizing the α-position. It involves the aminoalkylation of the enolizable ketone with formaldehyde (B43269) and a primary or secondary amine, yielding a β-amino-ketone, also known as a Mannich base. researchgate.net
Derivatives of the Carbonyl Group: The carbonyl oxygen can react with various reagents to form derivatives. For example, reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazine (B178648) or its derivatives yields hydrazones. These reactions are often used for the characterization and purification of ketones.
Table 2: Examples of Ketone Derivatization Reactions
| Derivative Type | Reaction Name | Key Reagents | Functional Group Formed |
| β-Amino-ketone | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Tertiary Amine |
| Oxime | Oximation | Hydroxylamine Hydrochloride, Base | C=N-OH |
| Hydrazone | Hydrazone Formation | Hydrazine, Acid Catalyst | C=N-NH₂ |
| α-Alkylated Ketone | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide (e.g., CH₃I) | α-Substituted Ketone |
The most direct method for converting the ketone functional group of this compound into an amine is through reductive amination. This powerful transformation proceeds in a one-pot reaction and is a cornerstone of amine synthesis.
The mechanism involves two key steps:
Imine/Enamine Formation: The ketone first reacts with an amine (such as ammonia (B1221849), a primary amine, or a secondary amine) under mildly acidic conditions to form an imine (or enamine) intermediate, with the elimination of a water molecule.
Reduction: A reducing agent, present in the same reaction pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. google.com The choice of reducing agent is important; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone. This process allows for the synthesis of primary, secondary, or tertiary amines depending on the amine reagent used. For example, using ammonia will yield the primary amine, 1-(oxolan-3-yl)propan-1-amine. uni.lu
Halogenated Derivatives as Synthetic Intermediates
Halogenated oxolanes, particularly 3-halooxolanes (e.g., 3-bromo- (B131339) or 3-chlorooxolane), serve as versatile precursors for the introduction of the propanoyl group at the C3 position. The primary strategy involves the formation of an organometallic reagent from the halogenated oxolane, which then reacts with a suitable propanoyl electrophile.
A principal method is the preparation of a Grignard reagent, 3-oxolanylmagnesium halide. wikipedia.orgchemguide.co.uk This is achieved by reacting the 3-halooxolane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.org The resulting Grignard reagent (RMgX, where R is the oxolan-3-yl group) is a potent nucleophile. wikipedia.org This nucleophilic species can then be reacted with a propanoyl electrophile, such as propanoyl chloride or propanoic anhydride, to form the target ketone. The reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the electrophile. leah4sci.com
Reaction Scheme: Grignard-based Synthesis
Alternatively, an organolithium reagent can be formed from 3-halooxolane, which exhibits similar reactivity towards acylating agents. libretexts.orguniurb.it Furthermore, in the presence of transition metal catalysts, Grignard reagents can participate in cross-coupling reactions with organic halides, suggesting another potential route, although less direct for this specific ketone synthesis. wikipedia.orgacs.org The reactivity of these organometallic intermediates necessitates strictly anhydrous conditions, as they are strong bases and will readily react with water or other protic solvents. chemguide.co.uklibretexts.org
Another approach involves the reaction of a halogenated pyrimidine, an analogous heterocyclic system, with Grignard reagents, often catalyzed by transition metals like iron or palladium, to form cross-coupled products. researchgate.net While not a direct synthesis of the target oxolane, this highlights the utility of halogenated heterocycles as coupling partners in C-C bond formation. The reaction of γ-chloroketones with organometallic reagents can also lead to the formation of substituted tetrahydrofurans, demonstrating the versatility of halogenated precursors in heterocyclic synthesis. nih.gov
| Precursor | Reagent | Intermediate | Electrophile | Product |
|---|---|---|---|---|
| 3-Bromooxolane | Magnesium (Mg) | 3-Oxolanylmagnesium bromide | Propanoyl chloride | This compound |
| 3-Iodooxolane | Lithium (Li) | 3-Oxolanyllithium | Propanoic anhydride | This compound |
Sulfonyl Chloride Derivatives and Related Transformations
Sulfonyl derivatives, particularly those derived from 3-hydroxyoxolane, offer an alternative pathway for the synthesis of this compound. The hydroxyl group at the C3 position can be converted into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base.
This sulfonate ester can then undergo nucleophilic substitution with a suitable propanoyl nucleophile. For instance, reacting oxolan-3-yl tosylate with an organocuprate reagent, such as lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi), could potentially yield the desired ketone. Organocuprates are known to be effective for coupling with alkyl sulfonates.
A more direct precursor, Tetrahydrofuran-3-sulfonyl chloride, is also commercially available. fishersci.com This reagent could potentially be used in reactions that directly install the propanoyl group. For example, transition-metal-catalyzed coupling reactions, such as a palladium-catalyzed process, might couple the sulfonyl chloride with an organoboron compound (a Suzuki-type coupling) or an organozinc reagent to form the ketone. elsevierpure.com The synthesis of β-keto sulfones from sulfonyl chlorides and alkenes represents a related transformation where a C-S bond is formed, though the direct synthesis of a ketone from a sulfonyl chloride via C-C bond formation is a distinct process. researchgate.net
Pyrrolidinone and Pyridinone Analogues
The synthesis of nitrogen-containing analogues of this compound, such as pyrrolidinyl and piperidinyl propanones, often follows distinct synthetic logic based on the chemistry of amines and their respective heterocyclic precursors.
For pyrrolidine (B122466) analogues, synthetic routes often start from readily available chiral or achiral pyrrolidine derivatives like proline. mdpi.com For example, derivatives of 1-(pyrrolidin-2-yl)propan-2-one, structurally related to the target compound, have been synthesized from proline. researchgate.net The synthesis of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (B107415) is well-documented and typically proceeds via a Mannich reaction, involving acetophenone, formaldehyde, and pyrrolidine. This three-component reaction is a classic method for preparing β-amino ketones.
For piperidine (B6355638) analogues, similar strategies can be employed. The synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives has been described, showcasing methods to construct complex molecules containing this motif. nih.gov The synthesis of 1,3-diphenyl-3-(piperidin-1-yl)propan-1-one is also reported. oakwoodchemical.com These syntheses often involve Michael addition of the piperidine amine to an α,β-unsaturated ketone (a chalcone (B49325) derivative), or Mannich-type reactions. nih.gov
| Analogue Class | Typical Starting Material | Key Reaction Type | Example Product |
|---|---|---|---|
| Pyrrolidinone | Proline, Pyrrolidine | Mannich Reaction, Acylation | 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one |
| Piperidinone | Piperidine, Chalcones | Michael Addition, Mannich Reaction | 1,3-Diphenyl-3-(piperidin-1-yl)propan-1-one |
Stereoselective Synthesis of this compound and its Chiral Forms
The C3 position of the oxolane ring in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Asymmetric approaches are centered on establishing this stereocenter with high fidelity, either through the use of chiral auxiliaries or enantioselective catalysis.
Asymmetric Synthetic Approaches
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
A plausible strategy for the asymmetric synthesis of this compound involves attaching a chiral auxiliary to an achiral precursor to control the formation of the C3 stereocenter. For example, an Evans oxazolidinone auxiliary could be acylated with an appropriate precursor containing the oxolane framework. Subsequent diastereoselective alkylation of the enolate, directed by the steric bulk of the auxiliary, would establish the desired stereochemistry. wikipedia.org Alternatively, auxiliaries like pseudoephedrine or pseudoephenamine can be used to form amides that undergo highly diastereoselective alkylations to create enantiomerically enriched carboxylic acids, which can then be converted into the corresponding ketone. nih.gov
Hypothetical Chiral Auxiliary Route:
An achiral precursor, such as a derivative of 3-carboxymethyl-oxolane, is attached to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
The resulting imide is enolized, and a subsequent diastereoselective reaction (e.g., alkylation or acylation) is performed.
The chiral auxiliary is cleaved to yield the enantiomerically enriched 3-substituted oxolane derivative, which is then converted to the final ketone product.
This approach relies on well-established principles of asymmetric synthesis to control the absolute configuration of the target molecule. youtube.com
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Palladium-catalyzed reactions are particularly powerful for the construction of chiral heterocycles. nih.gov
While the prompt mentions Pd-catalyzed carboamination, this reaction is more directly applicable to the synthesis of pyrrolidine analogues, where a C-N and a C-C bond are formed across a double bond. nih.gov The analogous process for oxolanes is Pd-catalyzed carboetherification. These reactions can construct substituted tetrahydrofurans from γ-hydroxyalkenes. nih.gov The development of chiral catalysts for these transformations could enable asymmetric versions, leading to enantiomerically enriched 3-substituted oxolanes.
A highly relevant strategy is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). This reaction has been successfully used to generate chiral tetrahydrofuran rings with high diastereoselectivity and enantioselectivity. nih.gov In a typical AAA approach, an acyclic substrate containing an allylic leaving group and a nucleophile (in this case, an oxygen nucleophile) is cyclized in the presence of a chiral palladium catalyst. By carefully designing the substrate, it is possible to form a 3-substituted oxolane which can then be elaborated into the target ketone. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center. researchgate.netdatapdf.com
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Stoichiometric chiral molecule directs a diastereoselective reaction. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Enantioselective Catalysis | Substoichiometric chiral catalyst generates an enantiomerically enriched product. | High atom economy, efficient for large-scale synthesis. nih.gov | Requires development of specific catalysts and optimization of reaction conditions. |
Enzymatic Transformation Methodologies
The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral molecules like this compound, enzymatic transformations can be pivotal in establishing the desired stereochemistry. While direct enzymatic acylation or related transformations on the this compound backbone are not extensively documented, analogous enzymatic reactions on similar scaffolds provide a strong indication of potential methodologies.
One prominent strategy is the enzymatic kinetic resolution of a racemic precursor. For instance, the alcohol precursor to the target ketone, 1-(oxolan-3-yl)propan-1-ol (B12431195), could be a suitable substrate for lipase-catalyzed acylation. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This process would yield an enantiomerically enriched alcohol and an ester, which can then be separated and the alcohol oxidized to the desired enantiopure ketone. This approach has been successfully applied to the kinetic resolution of various racemic alcohols containing a tetrahydrofuran moiety mdpi.com.
Another powerful enzymatic approach is the dynamic kinetic resolution (DKR) . This method is particularly advantageous as it can theoretically convert a racemate into a single enantiomer with a 100% yield. A relevant example is the enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone, which serves as a precursor to a bis-tetrahydrofuran alcohol, a key intermediate in the synthesis of certain HIV protease inhibitors mdpi.com. This transformation typically involves a combination of a ketoreductase for the stereoselective reduction of the ketone and a racemization catalyst. A similar strategy could be envisioned for a precursor of this compound, where an enzymatic reduction of a prochiral ketone or a kinetic resolution of a racemic intermediate is coupled with in situ racemization of the slower-reacting enantiomer.
Furthermore, enzyme-catalyzed reductions of the ketone functionality in this compound could be employed to produce chiral 1-(oxolan-3-yl)propan-1-ol. A wide variety of ketoreductases (KREDs) are known to reduce ketones to alcohols with high enantioselectivity. The resulting chiral alcohol can then be used in its own right or serve as a precursor for other chiral molecules.
The table below summarizes potential enzymatic transformations applicable to the synthesis of chiral this compound or its precursors, based on analogous reactions reported in the literature.
| Enzymatic Method | Substrate | Enzyme Class | Potential Product |
| Kinetic Resolution | Racemic 1-(oxolan-3-yl)propan-1-ol | Lipase (e.g., CAL-B) | Enantiopure 1-(oxolan-3-yl)propan-1-ol and its ester |
| Dynamic Kinetic Resolution | Racemic precursor with a ketone and a racemizable center | Ketoreductase & Racemization catalyst | Enantiopure precursor to this compound |
| Asymmetric Reduction | This compound | Ketoreductase (KRED) | Enantiopure 1-(oxolan-3-yl)propan-1-ol |
Diastereoselective Control in Oxolane Ring Functionalization
Achieving diastereoselective control is crucial when introducing or modifying substituents on a pre-existing chiral center or when creating a new stereocenter in relation to an existing one. In the context of this compound, this pertains to the selective formation of one diastereomer over the other.
A key strategy for achieving diastereoselective functionalization at the C3 position of the oxolane ring is through the alkylation of a chiral enolate . For instance, a chiral oxazolidinone auxiliary, derived from a readily available chiral source like D-mannitol, can be attached to a 3-carboxy-oxolane derivative. Deprotonation to form a chiral enolate followed by alkylation with an appropriate electrophile can proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired 3-substituted oxolane with a high degree of stereocontrol.
Another powerful approach involves the diastereoselective addition of organometallic reagents to a chiral precursor . For example, a chiral aldehyde or imine at the 3-position of the oxolane ring can undergo nucleophilic addition with an organometallic reagent, such as an organolithium or Grignard reagent researchgate.net. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the chiral auxiliary or the substrate itself, leading to the preferential formation of one diastereomer. The use of chiral N-tert-butanesulfinimines, for instance, has proven to be a versatile method for the diastereoselective synthesis of chiral amines, a methodology that could be adapted for the synthesis of precursors to this compound researchgate.net.
The table below outlines some general strategies for achieving diastereoselective control in the functionalization of the oxolane ring, which could be applied to the synthesis of this compound.
| Diastereoselective Method | Precursor | Reagent/Strategy | Expected Outcome |
| Chiral Auxiliary-Mediated Alkylation | 3-Carboxy-oxolane derivative | Chiral oxazolidinone, LDA, Ethyl iodide | Diastereomerically enriched 3-propanoyl-oxolane precursor |
| Diastereoselective Nucleophilic Addition | 3-Formyl-oxolane | Chiral catalyst, Organometallic reagent (e.g., EtMgBr) | Diastereomerically enriched 1-(oxolan-3-yl)propan-1-ol |
| Substrate-Controlled Addition | Chiral 3-substituted oxolane with a directing group | Organometallic reagent | Preferential formation of one diastereomer |
Resolution Techniques for Enantiomer Separation
For cases where a racemic mixture of this compound is synthesized, effective resolution techniques are essential to isolate the individual enantiomers.
Enzymatic kinetic resolution , as mentioned previously, is a powerful tool. If the ketone can be selectively reduced by a ketoreductase in an enantioselective manner, this would constitute a kinetic resolution. One enantiomer would be converted to the corresponding alcohol, while the other remains as the ketone, allowing for their separation.
Beyond enzymatic methods, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the analytical and preparative separation of enantiomers nih.govmdpi.comnih.gov. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, their separation nih.gov. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and have been successfully used for the resolution of a wide range of chiral compounds, including those containing heterocyclic rings nih.gov. The development of a suitable chiral HPLC method would be a crucial step in obtaining enantiomerically pure this compound.
The following table summarizes the primary techniques for the resolution of enantiomers of this compound.
| Resolution Technique | Principle | Key Component |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer | Ketoreductase or Lipase |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | Chiral Stationary Phase (CSP) |
Novel Synthetic Routes and Building Block Strategies Involving the Compound
The development of novel synthetic routes to this compound and its utilization as a synthetic building block are of significant interest for accessing more complex molecular architectures.
A plausible synthetic route to this compound could start from commercially available 3-hydroxytetrahydrofuran. Oxidation of the alcohol to the corresponding aldehyde, followed by a Grignard reaction with ethylmagnesium bromide and subsequent oxidation of the resulting secondary alcohol, would yield the target ketone. Stereocontrol could potentially be introduced at the Grignard addition step through the use of a chiral catalyst or by employing a substrate-controlled approach. A method for synthesizing S-(3)-hydroxytetrahydrofuran from L-malic acid has been reported, providing a potential entry point to a chiral precursor google.com.
As a building block, this compound possesses two key functional handles: the ketone and the oxolane ring. The ketone can be a site for various transformations, including reductions, aldol condensations, and the formation of imines or enamines, allowing for further elaboration of the side chain. The oxolane ring, while generally stable, can potentially be opened under specific conditions to reveal a 1,4-diol functionality, which can be a useful synthetic intermediate.
The incorporation of the oxolane motif is of interest in medicinal chemistry, as it can act as a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Therefore, this compound could serve as a valuable starting material for the synthesis of novel bioactive compounds.
In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data
A comprehensive effort to compile and present the advanced spectroscopic characterization of the chemical compound this compound has been hindered by a significant lack of publicly available experimental data. Despite extensive searches for detailed research findings on its nuclear magnetic resonance and vibrational spectroscopy, no specific experimental spectra for this particular molecule could be located in the public domain.
The intended analysis was to be structured around a detailed examination of the compound's spectroscopic properties, providing a thorough and scientifically accurate overview. The planned article was to include sections on high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) for chemical shift assignments, two-dimensional NMR techniques for determining connectivity and spatial proximity, and J-coupling analysis for insights into dihedral angles and conformation. Furthermore, the characterization was slated to involve Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups and Raman spectroscopy for the analysis of vibrational modes.
However, the foundational requirement for such an in-depth analysis is the availability of raw experimental data from peer-reviewed scientific literature or established chemical databases. Repeated and targeted searches for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra of this compound have failed to yield the necessary information. While data for related compounds, such as other tetrahydrofuran derivatives or various propanones, are available, the strict focus on the specified molecule, as per the research objective, could not be met.
The absence of this critical data prevents the creation of the detailed data tables and the in-depth discussion of spectroscopic findings that were planned for the article. Scientific articles of this nature rely on the interpretation of empirical evidence to elucidate the structural and electronic properties of a molecule. Without access to the primary spectroscopic data for this compound, any attempt to generate the proposed article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, the scientific community awaits the publication of research that includes the synthesis and detailed spectroscopic characterization of this compound to enable a complete and accurate description of its molecular properties. Until such data becomes available, a comprehensive review as outlined cannot be responsibly compiled.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxolan 3 Yl Propan 1 One
Mass Spectrometry
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, a detailed molecular portrait can be assembled.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.net This high precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass. chromatographyonline.com
For 1-(Oxolan-3-yl)propan-1-one, with the molecular formula C₇H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a primary identifier in HRMS analysis.
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Theoretical Monoisotopic Mass | 128.08373 Da |
This table presents the calculated theoretical exact mass based on the compound's molecular formula. Experimental verification via HRMS is required for confirmation.
In electron impact (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The molecule contains two key functional groups that direct fragmentation: a ketone and a cyclic ether (oxolane).
Key expected fragmentation pathways include:
Alpha-Cleavage: This is a primary fragmentation mode for ketones. jove.com Cleavage of the bond adjacent to the carbonyl group can result in the loss of an ethyl radical (•C₂H₅) or the oxolanyl radical. The loss of the ethyl group would generate a stable acylium ion.
Cyclic Ether Fragmentation: The oxolane ring can undergo fragmentation, often initiated by the ionization of the ether oxygen atom. nih.govnsf.govresearchgate.net This can lead to the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (B43269) (CH₂O) through complex rearrangement and cleavage pathways. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 99 | [C₅H₇O₂]⁺ | M⁺• - •C₂H₅ (Alpha-cleavage) |
| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between carbonyl and the ring |
| 57 | [C₂H₅CO]⁺ | Acylium ion from cleavage at the other side of the carbonyl |
This table outlines hypothetical fragmentation patterns based on established chemical principles. Experimental data is necessary to confirm these pathways and the relative abundance of each fragment.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgrigaku.com By diffracting X-rays off a single crystal, one can map the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. rigaku.comexcillum.com
Currently, there is no publicly available crystal structure for this compound. Should a suitable single crystal be grown, this technique would provide an unambiguous depiction of its molecular geometry and packing within the crystal lattice. nih.govnih.gov
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
This table lists the parameters that would be determined from a single-crystal X-ray diffraction experiment.
Microwave Spectroscopy for Gas-Phase Rotational Constants and Hyperfine Structure
Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. fiveable.meoxfordreference.comtechniques-ingenieur.fr By measuring the frequencies of rotational transitions, highly precise values for the molecule's rotational constants (A, B, and C) can be determined. gacbe.ac.in These constants are inversely related to the principal moments of inertia and thus provide detailed information about the molecule's geometry, including bond lengths and angles, in an isolated, unperturbed state. oxfordreference.comlibretexts.org
For molecules with nuclei possessing a quadrupole moment (I > 1/2), microwave spectroscopy can also resolve hyperfine structure, which arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. acs.orgaip.orgnih.govcern.ch This provides insight into the electronic environment around that specific nucleus. ubc.ca
No experimental microwave spectroscopy data for this compound has been found in the public domain. A theoretical study would be required to predict its rotational spectrum.
Table 4: Illustrative Microwave Spectroscopy Data for this compound
| Parameter | Symbol | Description |
|---|---|---|
| Rotational Constant | A | Rotational constant about the a-principal axis (MHz) |
| Rotational Constant | B | Rotational constant about the b-principal axis (MHz) |
| Rotational Constant | C | Rotational constant about the c-principal axis (MHz) |
This table represents the type of data obtained from microwave spectroscopy, which would precisely define the molecule's moments of inertia in the gas phase.
Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. pharmatutor.orgmsu.edu The energy of the absorbed light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. shu.ac.uk
The key chromophore in this compound is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to a forbidden n → π* (n-to-pi-star) transition. pharmatutor.orguobabylon.edu.iqmasterorganicchemistry.com This involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. uobabylon.edu.iqrsc.org Because the molecule lacks any extended conjugation, this is expected to be the primary feature in its UV-Vis spectrum in the accessible range (above 200 nm). reddit.com
Table 5: Predicted Electronic Spectroscopy Data for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|
This table provides an estimation of the expected absorption maximum (λₘₐₓ) for the characteristic electronic transition of the isolated carbonyl group, based on data for similar saturated ketones. msu.eduresearchgate.netquora.com
Applications and Research Directions for 1 Oxolan 3 Yl Propan 1 One in Chemical Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The structure of 1-(Oxolan-3-yl)propan-1-one makes it a potentially valuable intermediate in the synthesis of more complex organic molecules, particularly those containing the tetrahydrofuran (B95107) motif, which is a common core in many natural products and biologically active compounds. nih.govresearchgate.net The presence of the ketone allows for a wide range of chemical transformations.
Key Potential Reactions:
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, introducing a new stereocenter. Stereoselective reducing agents could be employed to control the configuration of the resulting hydroxyl group. acs.org
Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, allowing for the extension of the carbon skeleton.
Reductive Amination: The compound can undergo reductive amination to form the corresponding amine, 1-(oxolan-3-yl)propan-1-amine, which can serve as a building block for nitrogen-containing bioactive molecules.
Alpha-Functionalization: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) can be removed by a base to form an enolate, which can then react with various electrophiles. This allows for the introduction of different functional groups at the α-position.
The tetrahydrofuran ring itself is a stable heterocyclic system, often found in marine natural products with diverse biological activities, including antitumor and antimicrobial properties. nih.govnih.gov Therefore, this compound could serve as a key fragment for the synthesis of analogues of these natural products.
Utilization as a Versatile Small Molecule Scaffold in Synthetic Design
In medicinal chemistry and drug discovery, small molecule scaffolds provide a framework upon which to build a library of compounds for biological screening. The tetrahydrofuran ring is a privileged scaffold, meaning it is frequently found in known drugs and bioactive molecules. researchgate.net The combination of the rigid oxolane ring and the flexible propanone side chain in this compound offers a three-dimensional structure that can be systematically modified.
The oxolane moiety can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. By modifying the propanone side chain through the reactions mentioned previously, a diverse range of derivatives can be synthesized. These derivatives could then be tested for various biological activities, making this compound a useful starting point for fragment-based drug design.
Development as Chiral Templates in Asymmetric Organic Synthesis
The carbon atom at the 3-position of the oxolane ring is a stereocenter. If this compound is synthesized in an enantiomerically pure form, it can be used as a chiral template in asymmetric synthesis. Chiral tetrahydrofuran derivatives are valuable building blocks for creating enantiomerically pure complex molecules. chemistryviews.orgresearchgate.netresearchgate.net
For example, an enantiomerically pure form of this compound could be used in reactions where the existing stereocenter influences the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. This is a common strategy in the synthesis of pharmaceuticals, where often only one enantiomer has the desired therapeutic effect. The development of synthetic routes to chiral 2,2,5-trisubstituted tetrahydrofurans highlights the importance of controlling stereochemistry in this class of compounds. chemistryviews.org
Exploration in the Development of New Materials and Chemical Processes
The tetrahydrofuran (THF) structure is a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), which is used to produce elastomeric fibers such as spandex. wikipedia.org While THF itself is the primary monomer for this polymerization, derivatives of THF can be explored for the synthesis of new polymers with tailored properties.
This compound, after chemical modification, could potentially be used as a monomer or a co-monomer in ring-opening polymerizations to create novel polyethers. researchgate.net For instance, reduction of the ketone to an alcohol could provide a site for initiating polymerization or for incorporation into a polyester backbone. The presence of the side chain would be expected to alter the physical properties of the resulting polymer, such as its crystallinity, glass transition temperature, and solubility. There is growing interest in bio-based polymers, and since tetrahydrofuran can be derived from renewable resources, materials based on this compound could align with sustainability goals in polymer chemistry. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 1-(Oxolan-3-yl)propan-1-one, and how can purity be ensured in laboratory-scale synthesis?
- Methodological Answer : The synthesis typically involves catalytic strategies, such as using transition-metal catalysts or acid/base-mediated cyclization, to form the oxolane (tetrahydrofuran) ring. Purification techniques like column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane mixtures are critical for achieving >95% purity. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability and product consistency .
Q. How can the stereochemistry and molecular conformation of this compound be reliably characterized?
- Methodological Answer : Combine spectroscopic methods (e.g., / NMR for diastereotopic proton analysis) with X-ray crystallography. For crystallographic refinement, use SHELXL-2018 to resolve positional disorder in the oxolane ring, and validate the structure using CIF check tools like PLATON to ensure ADDSYM alerts are addressed .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-UV at 254 nm and identify byproducts using HRMS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) resolve contradictions between predicted and observed reactivity of this compound in enzyme inhibition studies?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Dock the compound into target enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina, and validate with MD simulations (AMBER) to assess binding mode stability. Discrepancies between in silico and in vitro IC values may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) corrections .
Q. What strategies mitigate crystallographic data discrepancies when analyzing polymorphic forms of this compound?
- Methodological Answer : For polymorph screening, use solvent-drop grinding with 20 solvents (e.g., DMSO, acetonitrile) and characterize via PXRD. Resolve overlapping diffraction peaks using Rietveld refinement (TOPAS-Academic) and validate hydrogen-bonding networks via Hirshfeld surface analysis (CrystalExplorer). Contradictions in unit-cell parameters may arise from twinning; apply TWINLAW in SHELXL to deconvolute datasets .
Q. How can the metabolic pathways of this compound be elucidated to address inconsistencies in in vitro vs. in vivo toxicity profiles?
- Methodological Answer : Use LC-MS/MS to profile metabolites in hepatocyte incubations (human and rodent). Isotopic labeling (-oxolane) tracks ring-opening reactions. Compare with in vivo plasma/tissue samples via stable isotope-resolved metabolomics (SIRM). Discrepancies may stem from interspecies differences in CYP450 expression, requiring CRISPR-edited organoid models for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
